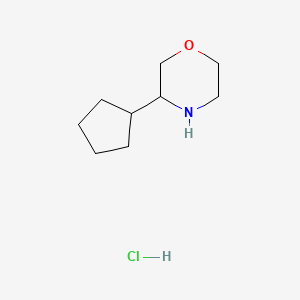

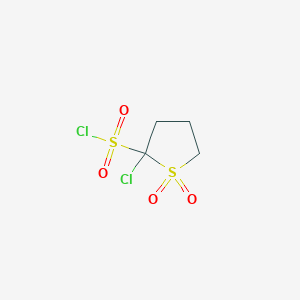

![molecular formula C7H16ClNO B1653861 [(3S,6R)-6-メチルピペリジン-3-イル]メタノール塩酸塩 CAS No. 2007920-93-4](/img/structure/B1653861.png)

[(3S,6R)-6-メチルピペリジン-3-イル]メタノール塩酸塩

説明

“[(3S,6R)-6-Methylpiperidin-3-yl]methanol;hydrochloride”, also known as MP3H, is a chemical compound that belongs to the class of piperidines. It has a molecular formula of C7H16ClNO and a molecular weight of 165.66 .

Synthesis Analysis

The synthesis of this compound involves a process called Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution . The target is synthesized in four steps and 40% overall yield from methyl vinyl ketone and diethyl malonate . The key operation is a practical crystallization-induced dynamic resolution for the conversion of a trans/cis mixture of lactam acid 17 into the desired trans-lactam acid salt in >95% de and 91% yield .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation:C[C@@H]1CCC@@HCO.Cl . This notation represents the 3D structure of the molecule, including the stereochemistry. Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Michael addition reaction followed by a biocatalytic transamination . The transamination reaction sets the methyl bearing center in >99.5% ee .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 165.66 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.作用機序

Target of Action

The primary target of [(3S,6R)-6-Methylpiperidin-3-yl]methanol;hydrochloride, also known as 3-Piperidinemethanol, 6-methyl-, hydrochloride (1:1), (3R,6S)-rel-, is the Orexin receptor . This receptor plays a crucial role in the regulation of sleep and wakefulness .

Mode of Action

The compound acts as a potent dual Orexin receptor antagonist . It binds to the Orexin receptors, blocking their activation by Orexin neuropeptides. This action results in the suppression of wakefulness and promotion of sleep .

Biochemical Pathways

The compound affects the Orexinergic system , which is a central promoter of wakefulness. By antagonizing the Orexin receptors, the compound suppresses the activity of this system, leading to the promotion of sleep .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the suppression of the Orexinergic system . This suppression leads to a decrease in wakefulness and an increase in sleep, making the compound potentially useful in the treatment of sleep disorders .

実験室実験の利点と制限

One of the main advantages of using [(3S,6R)-6-Methylpiperidin-3-yl]methanol;hydrochloride in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective starting material for the synthesis of opioid receptor ligands. However, one limitation of using [(3S,6R)-6-Methylpiperidin-3-yl]methanol;hydrochloride is its potential for abuse, as it has opioid-like effects.

将来の方向性

There are several potential future directions for the study of [(3S,6R)-6-Methylpiperidin-3-yl]methanol;hydrochloride. One area of research could focus on the development of new pain medications based on [(3S,6R)-6-Methylpiperidin-3-yl]methanol;hydrochloride. Another area of research could focus on the use of [(3S,6R)-6-Methylpiperidin-3-yl]methanol;hydrochloride as a chiral auxiliary in asymmetric synthesis. Additionally, further studies could be conducted to better understand the mechanism of action of [(3S,6R)-6-Methylpiperidin-3-yl]methanol;hydrochloride and its potential for abuse.

科学的研究の応用

複雑な分子の合成

この化合物は、複雑な分子の合成に重要な役割を果たしています。 メチルビニルケトンとマロン酸ジエチルから、4 つのステップで、全体収率 40% で合成されます 。 重要な操作は、トランス/シス混合物のラクタム酸 17 を目的とするトランスラクタム酸塩に 95% を超える de と 91% の収率で変換するための実用的な結晶化誘起動的分割です .

生物触媒的トランスアミノ化

この化合物は、生物触媒的トランスアミノ化プロセスで使用されます。 このプロセスは、メチルを含む中心を 99.5% を超える ee で設定します .

製薬用途

この化合物は、ピペリジン系の医薬品の仲間です。 ピペリジンは、薬剤設計において最も重要な合成断片の 1 つであり、製薬業界で重要な役割を果たしています 。 その誘導体は、20 種類以上の医薬品のクラスに見られます .

潜在的な薬剤の発見と生物学的評価

この化合物は、ピペリジン部分を含む潜在的な薬剤の発見と生物学的評価に使用されます .

オレキシン受容体拮抗薬

この化合物は、オレキシン受容体拮抗薬 MK-6096 の合成の一部です 。 MK-6096 は、睡眠障害の治療のための臨床試験における強力なデュアルオレキシン受容体拮抗薬です .

結晶化誘起動的分割

特性

IUPAC Name |

[(3S,6R)-6-methylpiperidin-3-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6-2-3-7(5-9)4-8-6;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTNSDDLUAVIRTL-HHQFNNIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](CN1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2007920-93-4 | |

| Record name | 3-Piperidinemethanol, 6-methyl-, hydrochloride (1:1), (3R,6S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2007920-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Octahydro-1h-cyclopenta[c]pyridine hydrochloride](/img/structure/B1653778.png)

![tert-Butyl 2-oxo-[1,3]oxazolo[4,5-b]pyridine-3-carboxylate](/img/structure/B1653781.png)

![(4-(1-(4'-Chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone](/img/structure/B1653783.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1653799.png)